molecular formula C10H15NO B13288783 2-(1-Aminopropyl)-4-methylphenol

2-(1-Aminopropyl)-4-methylphenol

Cat. No.: B13288783
M. Wt: 165.23 g/mol
InChI Key: RFPSOBILTAZPOI-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methyl-substituted phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol with 1-bromopropane, followed by the reduction of the resulting intermediate to introduce the amino group. The reaction typically requires a strong base such as sodium hydride and a suitable solvent like dimethylformamide (DMF) to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed to reduce the intermediate compounds, and advanced purification techniques such as distillation and crystallization are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(1-aminopropyl)-4-methylphenol

InChI

InChI=1S/C10H15NO/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,9,12H,3,11H2,1-2H3

InChI Key

RFPSOBILTAZPOI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)O)N

Origin of Product

United States

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